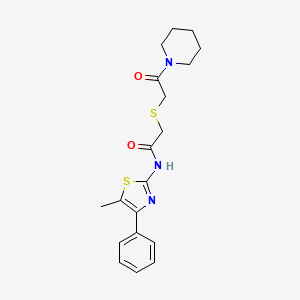

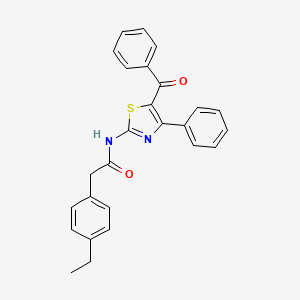

![molecular formula C11H17N3O4S B2394523 N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448036-99-4](/img/structure/B2394523.png)

N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of oxazine, which is a heterocyclic compound containing one oxygen and one nitrogen atom in a six-membered ring . The presence of the pyrazolo group suggests that it might have some biological activity, as pyrazolo derivatives are often found in various drugs and biologically active compounds.

Chemical Reactions Analysis

Oxazines can undergo a variety of chemical reactions, including ring-opening polymerization . The specific reactions that this compound could undergo would depend on the other functional groups present in the molecule.Aplicaciones Científicas De Investigación

- Application : N-(2-ethylsulfonylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has demonstrated potent antifungal activity against various phytopathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Sclerotinia sclerotiorum. Its inhibitory effects on mycelium growth make it a promising candidate for agricultural fungicides .

- Application : This compound exhibits antibacterial activity against important phytopathogenic bacteria, such as Xanthomonas oryzae and Ralstonia solanacearum. Notably, it surpasses the performance of existing treatments, making it a potential tool for controlling bacterial leaf blight in rice crops .

- Application : N-(2-ethylsulfonylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide demonstrates both antifungal and antibacterial activities, making it a promising candidate for broad-spectrum disease management .

- Application : Researchers have explored the SAR of this compound, providing insights into its efficacy. Further studies can optimize its structure for enhanced activity .

Antifungal Activity

Antibacterial Activity

Broad-Spectrum Properties

Structure-Activity Relationship (SAR)

Comparison with Existing Compounds

Propiedades

IUPAC Name |

N-(2-ethylsulfonylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-2-19(16,17)7-4-12-11(15)9-8-10-14(13-9)5-3-6-18-10/h8H,2-7H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUELGQZGVMPQQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCNC(=O)C1=NN2CCCOC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

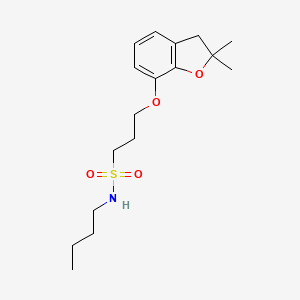

![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)

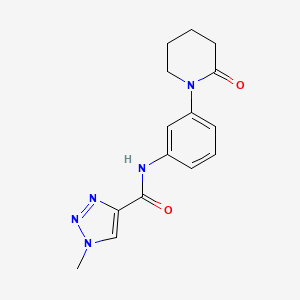

![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)

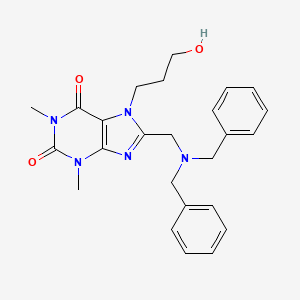

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)

![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)